molecular formula C10H10N4O2 B13876082 1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid

1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid

Cat. No.: B13876082
M. Wt: 218.21 g/mol
InChI Key: SDAIIVGGLLJSLC-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for the synthesis of triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)-1H-1,2,3-Triazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-methyl-1H-1,2,3-Triazole-4-carboxylic acid: Lacks the aminophenyl group.

    1-(4-nitrophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid: Contains a nitro group instead of an amino group.

Uniqueness

1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid is unique due to the presence of both an aminophenyl group and a carboxylic acid group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(4-aminophenyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,11H2,1H3,(H,15,16)

InChI Key

SDAIIVGGLLJSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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